
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- is a complex peptide compound It is composed of multiple amino acids, including glycine, L-threonine, L-leucine, L-isoleucine, and L-phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using coupling reagents like HBTU or DIC.
Coupling Reaction: Each amino acid is coupled to the growing chain under controlled conditions.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a suitable cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by optimizing reaction conditions and using high-purity reagents to achieve the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific sites and conditions. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Applications De Recherche Scientifique
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, influencing cellular responses and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-: Similar in structure but may differ in sequence or specific amino acid residues.
Other Peptides: Such as Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- with variations in amino acid composition.
Uniqueness
The uniqueness of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- lies in its specific sequence and the resulting biological activity. Its distinct combination of amino acids imparts unique properties that can be exploited for various applications.
Propriétés
Numéro CAS |
574749-96-5 |
|---|---|
Formule moléculaire |
C29H46N6O8 |
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H46N6O8/c1-6-17(4)25(35-27(41)20(12-16(2)3)33-28(42)24(30)18(5)36)29(43)34-21(13-19-10-8-7-9-11-19)26(40)32-14-22(37)31-15-23(38)39/h7-11,16-18,20-21,24-25,36H,6,12-15,30H2,1-5H3,(H,31,37)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,38,39)/t17-,18+,20-,21-,24-,25-/m0/s1 |
Clé InChI |
PGKOYDIVPQBOSK-IOGMUDPASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


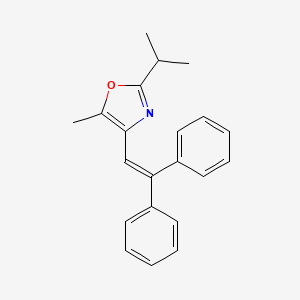
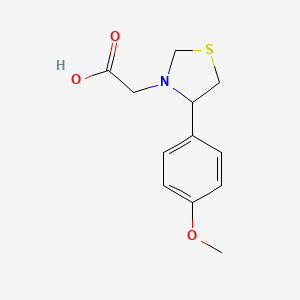
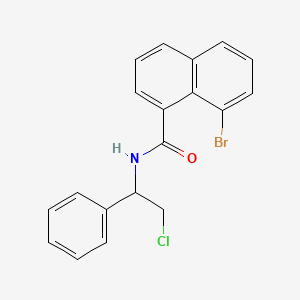
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
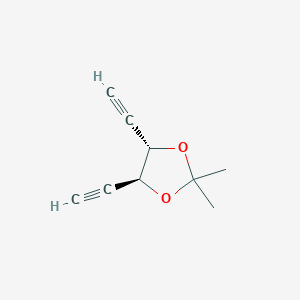

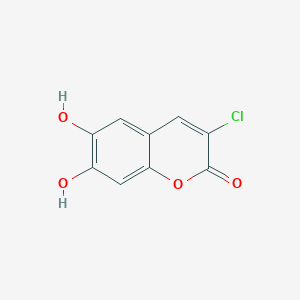
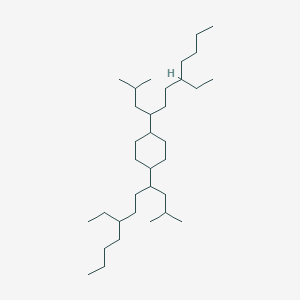
![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)
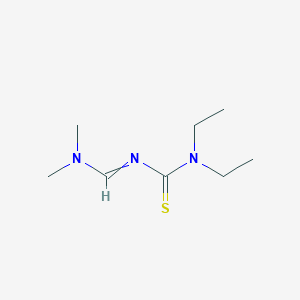
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
